3-[4-(Difluoromethoxy)phenyl]propylamine
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Overview
Description
Benzenepropanamine, 4-(difluoromethoxy)- is an organic compound with the molecular formula C10H13F2NO It is characterized by the presence of a benzene ring substituted with a difluoromethoxy group and a propanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanamine, 4-(difluoromethoxy)- typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield, low cost, and minimal environmental impact. The described method is suitable for large-scale production due to its efficiency and the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanamine, 4-(difluoromethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, monochlorodifluoromethane, ferric oxide, activated carbon, water, and hydrazine . Reaction conditions typically involve alkaline environments and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, such as 4-(difluoromethoxy)nitrobenzene and 4-(difluoromethoxy)aniline .
Scientific Research Applications
Benzenepropanamine, 4-(difluoromethoxy)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Mechanism of Action
The mechanism of action of Benzenepropanamine, 4-(difluoromethoxy)- involves its interaction with specific molecular targets and pathways. For instance, in the treatment of pulmonary fibrosis, the compound inhibits the epithelial-mesenchymal transition (EMT) induced by transforming growth factor-beta1 (TGF-β1). This inhibition is achieved by reducing the phosphorylation levels of Smad2/3, which are key proteins in the TGF-β1 signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethoxy-substituted benzene derivatives, such as:
- 4-(difluoromethoxy)aniline
- 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid
Uniqueness
Benzenepropanamine, 4-(difluoromethoxy)- is unique due to its specific substitution pattern and the presence of both a difluoromethoxy group and a propanamine chain. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1057679-53-4 |
---|---|
Molecular Formula |
C10H13F2NO |
Molecular Weight |
201.21 g/mol |
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]propan-1-amine |
InChI |
InChI=1S/C10H13F2NO/c11-10(12)14-9-5-3-8(4-6-9)2-1-7-13/h3-6,10H,1-2,7,13H2 |
InChI Key |
LLEXGVGLMIINND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCN)OC(F)F |
Origin of Product |
United States |
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